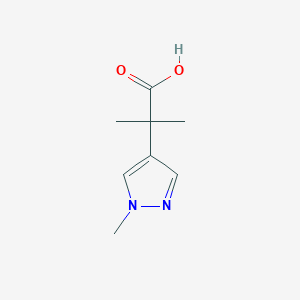

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Description

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7) is a substituted pyrazole-propanoic acid derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure features a methyl-substituted pyrazole ring attached to a branched propanoic acid backbone, conferring both lipophilic (methyl groups) and hydrophilic (carboxylic acid) properties. This compound is categorized as a specialty chemical, often utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.

Key physicochemical properties include:

Properties

IUPAC Name |

2-methyl-2-(1-methylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDGDWFIYTVOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and optimizing the purification steps to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Various nucleophiles such as amines or halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

Reduction: Formation of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanol.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a drug candidate due to its structural characteristics that allow for interaction with biological targets:

- Anti-inflammatory Activity : Initial studies suggest that 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid may interact with enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.

- Drug Development : The compound's unique combination of acidic and basic functional groups facilitates modifications that could enhance its pharmacological properties, making it a candidate for further drug development research .

Agrochemicals

In the field of agrochemicals, this compound may serve as a precursor or active ingredient in formulations aimed at pest control or plant growth regulation:

- Pesticide Development : Its ability to interact with biological systems suggests potential applications in developing novel pesticides that target specific pathways in pests while minimizing harm to beneficial organisms.

Biochemical Research

The compound is also utilized in biochemical research, particularly in studies involving:

- Buffering Agent : It has been noted for its use as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within the desired range (6–8.5), which is crucial for various biological assays .

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory properties of pyrazole derivatives, researchers investigated the binding affinity of this compound to cyclooxygenase enzymes (COX). The findings indicated that modifications to the pyrazole structure enhanced selectivity towards COX-2 over COX-1, suggesting a potential pathway for developing selective anti-inflammatory drugs.

Case Study 2: Agrochemical Efficacy

A recent field study evaluated the efficacy of formulations containing this compound against common agricultural pests. The results demonstrated significant reductions in pest populations when applied at specific concentrations, highlighting its potential role as an effective agrochemical agent .

Mechanism of Action

The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

The compound’s structural uniqueness lies in the 1-methyl-1H-pyrazol-4-yl group attached to the α-carbon of the propanoic acid. Below is a comparison with related pyrazole-propanoic acid derivatives:

Key Findings :

- The dual pyrazole system in 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid increases hydrogen-bonding capacity, making it more suitable for interactions with biological targets like kinases .

Functional Analogues in Agrochemicals

Propanoic acid derivatives with heterocyclic substituents are common in herbicides. A comparison with pesticidal compounds highlights functional similarities and divergences:

Key Findings :

- Unlike haloxyfop and fluazifop, the target compound lacks the aryloxy group critical for herbicidal activity, explaining its primary role in non-agrochemical applications .

- The pyrazole ring’s electron-rich nature in the target compound may favor interactions with mammalian enzymes over plant-specific targets .

Physicochemical and Commercial Comparison

A summary of molecular and commercial properties across analogues:

Key Findings :

- The target compound’s higher molecular weight and branched structure may reduce solubility compared to linear analogues like 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid .

- Limited commercial availability suggests niche applications or synthesis challenges .

Biological Activity

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1249313-28-7) is a compound of interest due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.

Structural Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.19 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound demonstrated significant antibacterial and antifungal properties against various pathogens.

Case Study: Antibacterial Activity

A study examining various pyrazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The specific activity of this compound has yet to be fully characterized, but its structural similarities suggest potential efficacy.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-Methyl-2-(pyrazole) | 0.0039 | Staphylococcus aureus |

| Other derivatives | 0.025 | Escherichia coli |

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. While specific data for this compound is limited, related compounds have shown promising results in reducing inflammation markers in vitro and in vivo.

Research Findings and Literature Review

Despite the promising structure, comprehensive literature specifically detailing the biological activity of this compound remains sparse. Most available studies focus on related compounds or general pyrazole derivatives.

Literature Summary

A review of existing literature indicates that while the compound has not been extensively studied, the broader category of pyrazole derivatives shows substantial potential in various therapeutic areas, including:

- Antimicrobial Agents : Effective against multiple strains of bacteria and fungi.

- Anti-inflammatory Drugs : Potential for use in treating inflammatory diseases.

- Anticancer Properties : Some pyrazole derivatives have shown selective cytotoxicity against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, and what intermediates are critical for structural validation?

- Methodology : The synthesis typically involves alkylation of pyrazole derivatives followed by carboxylation. For example, analogous compounds like 2-methyl-2-(4-oxocyclohexyl)propanoic acid are synthesized via reaction with benzyl bromide in acetonitrile/chloroform, followed by purification using silica gel flash column chromatography (FCC) . Key intermediates include benzyl-protected precursors, which are deprotected using reagents like Deoxo-Fluor to yield the final carboxylic acid. Intermediate characterization via -NMR and mass spectrometry is critical for validation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what spectral markers should researchers prioritize?

- Methodology :

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm) and C=O stretches (~1700 cm) .

- -NMR : Key signals include the methyl groups on the pyrazole (δ ~1.5–2.0 ppm) and the propanoic acid backbone (δ ~2.5–3.5 ppm). Aromatic protons on the pyrazole ring appear as singlets (δ ~7.5–8.0 ppm) .

- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving stereochemistry and confirming bond angles/planarity of the pyrazole ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in -NMR data during structural elucidation, particularly for diastereomers or tautomeric forms?

- Methodology :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, pyrazole tautomerism can lead to ambiguous peaks; variable-temperature NMR or deuterium exchange experiments can clarify dynamic equilibria .

- Crystallographic validation via SHELXL refinement provides unambiguous confirmation of stereochemistry and tautomeric states .

- Computational modeling (DFT calculations) predicts NMR chemical shifts for comparison with experimental data, aiding in resolving ambiguities .

Q. What strategies optimize regioselectivity in pyrazole functionalization during synthesis?

- Methodology :

- Directed ortho-metalation : Use directing groups (e.g., methyl on pyrazole) to control substitution patterns. For example, N-Tosylhydrazones enable regioselective pyrazole formation via transition-metal catalysis .

- Protection/deprotection : Temporary protection of the carboxylic acid group with benzyl esters prevents unwanted side reactions during pyrazole alkylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrazole C4 position .

Q. How can computational tools predict the reactivity and biological interactions of this compound?

- Methodology :

- Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes). The pyrazole ring’s planarity and carboxylic acid group are critical for hydrogen bonding .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups) with physicochemical properties (logP, pKa) to predict bioavailability .

- In silico metabolism prediction : Tools like SwissADME assess metabolic stability, focusing on cytochrome P450 interactions with the methylpyrazole moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.